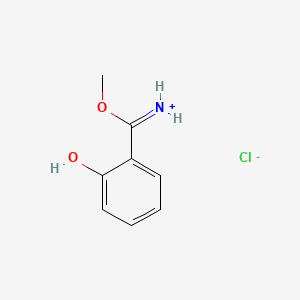![molecular formula C12H12N2O6 B14591187 (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one CAS No. 61520-95-4](/img/structure/B14591187.png)
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one typically involves the reaction of 2,4-dinitrobenzyl chloride with 5-methyloxolan-2-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the dinitrophenyl moiety.
Reduction: The nitro groups in the dinitrophenyl ring can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl group.
- Used in enzyme inhibition studies.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-ethyloxolan-2-one: Similar structure with an ethyl group instead of a methyl group.
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-phenyl-oxolan-2-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness:
- The presence of the dinitrophenyl group in (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one imparts unique reactivity and potential for forming covalent bonds with biological molecules.
- The specific configuration and substitution pattern make it distinct from other similar compounds, offering unique properties and applications.
Propriétés
Numéro CAS |
61520-95-4 |
|---|---|
Formule moléculaire |
C12H12N2O6 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(5S)-5-[(2,4-dinitrophenyl)methyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H12N2O6/c1-12(5-4-11(15)20-12)7-8-2-3-9(13(16)17)6-10(8)14(18)19/h2-3,6H,4-5,7H2,1H3/t12-/m0/s1 |
Clé InChI |
HCGMYYSAMKQSFX-LBPRGKRZSA-N |
SMILES isomérique |
C[C@]1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
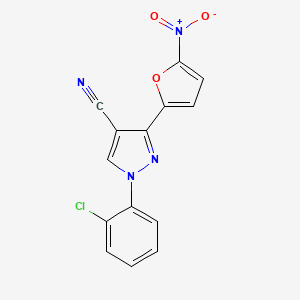
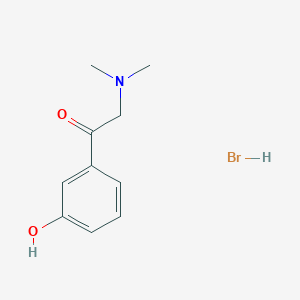
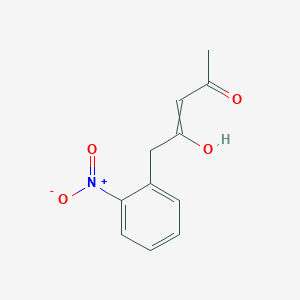

![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
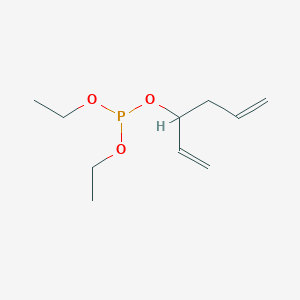
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
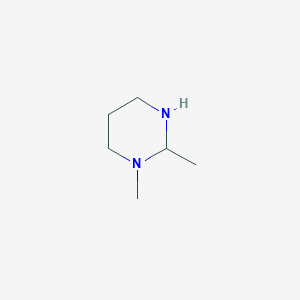
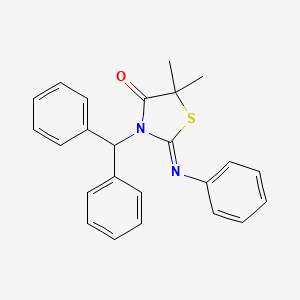
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
